
3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one
Overview
Description
3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one (CAS: 85175-59-3) is a benzazepinone derivative widely recognized as a critical intermediate in synthesizing ivabradine hydrochloride, a selective sinus node inhibitor used to treat chronic stable angina . Its molecular formula is C₁₅H₁₈ClNO₃, with a molecular weight of 295.76 g/mol. Structurally, it features a 3-chloropropyl side chain attached to a benzazepinone core substituted with 7,8-dimethoxy groups. This compound is pivotal in pharmaceutical chemistry due to its role in constructing the bicyclic framework of ivabradine through substitution and cyclization reactions .
Optimized synthetic routes, such as oximation/Beckmann rearrangement or halogenation-acylation-cyclization sequences, achieve yields of 48–63.6%, making it industrially viable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a benzazepine derivative with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the benzazepine core can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or ethanol are employed.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds similar to 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one exhibit antidepressant properties. A study involving benzazepine derivatives showed that modifications at the 7 and 8 positions can enhance serotonin receptor affinity, which is crucial for antidepressant activity .
2. Antipsychotic Potential
The compound's structural similarity to known antipsychotics suggests it may also possess antipsychotic properties. Benzazepine derivatives have been studied for their ability to modulate dopamine receptors, which are often targeted in the treatment of schizophrenia .
3. Neuroprotective Effects
Preliminary studies indicate that compounds in this class may offer neuroprotective effects. The mechanism appears to involve the inhibition of oxidative stress pathways, which are implicated in neurodegenerative diseases like Alzheimer's .
Synthetic Chemistry Applications
1. Synthesis of Complex Molecules
The synthesis of this compound can be achieved through several methods involving multi-step reactions. The process typically includes the formation of the benzazepine core followed by chloropropyl substitution .
2. Building Block for Drug Development
This compound serves as a valuable building block in drug development due to its potential modifications that can lead to new therapeutic agents. Its derivatives are being explored for various pharmacological activities, making it a versatile scaffold in medicinal chemistry .
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in neurological pathways, thereby influencing neurotransmitter levels and signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propyl Side Chain
1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one (CAS: 1235547-07-5)
- Molecular Formula: C₁₅H₂₁NO₄
- Molecular Weight : 279.33 g/mol
- Key Difference : Replacement of the 3-chloropropyl group with a 3-hydroxypropyl moiety.
- Reduced electrophilicity compared to the chloropropyl analog, limiting its utility in nucleophilic substitution reactions critical for ivabradine synthesis .
7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one (CAS: 148870-57-9)
- Molecular Formula: C₁₅H₁₈INO₃
- Molecular Weight : 403.21 g/mol
- Key Difference : Iodine replaces chlorine in the propyl side chain.
- Implications :
Core Structural Modifications
Ivabradine Hydrochloride
- Molecular Formula : C₂₇H₃₆N₂O₅·HCl
- Key Differences: Incorporates a bicyclo[4.2.0]octatriene moiety and methylamino group absent in the chloropropyl precursor.
- Biological Activity: Acts as a selective sinus node inhibitor, reducing heart rate by blocking the I_f ion channel. The structural complexity of ivabradine underscores the chloropropyl benzazepinone’s role as a synthetic building block rather than an active drug .
3-{2-[4-(2-Chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS: 1574288-54-2)
- Molecular Formula : C₂₅H₂₈ClN₃O₄
- Key Differences : A piperazinyl-chlorobenzyl side chain replaces the chloropropyl group.
- Implications: Increased molecular complexity (MW: 469.97 g/mol) likely alters receptor binding profiles. Potential applications in neurological or cardiovascular drug discovery due to piperazine’s prevalence in CNS-active compounds .
Physicochemical Properties
Property | 3-(3-Chloropropyl) | 3-(3-Iodopropyl) | Hydroxypropyl Analog |
---|---|---|---|
Boiling Point (°C) | Not reported | 504.5 | Not reported |
Density (g/cm³) | ~1.3 (estimated) | 1.513 | ~1.2 (estimated) |
LogP (Predicted) | 2.1 | 2.8 | 1.5 |
Solubility | Low in water | Low in water | Moderate in polar solvents |
Biological Activity
3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one, with the CAS number 85175-59-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₈ClNO₃
- Molecular Weight : 295.76 g/mol
- PubChem ID : 13092503
- Structural Features : The compound features a benzazepine core with methoxy substituents and a chloropropyl group, which may influence its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- CNS Activity : Benzazepines are often studied for their effects on the central nervous system (CNS). Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant properties by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antitumor Effects : Some derivatives of benzazepines have shown promise in cancer therapy. They may act by inhibiting specific kinases or by inducing apoptosis in cancer cells. Investigations into the structure-activity relationship (SAR) can provide insights into optimizing these effects.
- Anti-inflammatory Properties : There is emerging evidence that this class of compounds may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of similar compounds:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its development as a therapeutic agent:
- Absorption : The compound is predicted to have high gastrointestinal absorption based on its chemical structure.
- Metabolism : Initial studies suggest metabolic pathways involving cytochrome P450 enzymes, which could influence its efficacy and safety profile.
- Toxicity : Toxicological assessments indicate potential mild toxicity at high doses; however, further studies are required to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and intermediates for preparing 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one?
Methodological Answer: The compound is synthesized as an intermediate in the production of ivabradine, a cardiac agent. A critical step involves alkylation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with 3-chloropropyl bromide or similar reagents under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purification often employs recrystallization or chromatography. Analytical validation via HPLC (≥97% purity) and NMR (confirming substitution at the 3-position) is essential .
Table 1: Key Synthetic Parameters
Q. How is the compound characterized for structural integrity and purity in academic research?
Methodological Answer: Routine characterization includes:
- HPLC : Quantifies purity (≥97% as per supplier specifications) and detects impurities .
- NMR Spectroscopy : Confirms the chloropropyl substitution (δ ~3.6–4.0 ppm for CH2Cl protons) and aromatic methoxy groups (δ ~3.8–4.0 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (m/z 295.75 for C15H18ClNO3) .
- X-ray Crystallography (if single crystals are obtained): Resolves bond lengths, angles, and packing interactions (e.g., triclinic crystal system, space group P1) .
Advanced Research Questions
Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of the compound?
Methodological Answer: Single-crystal X-ray diffraction at 125 K reveals a triclinic lattice (a = 9.314 Å, b = 9.592 Å, c = 9.636 Å; α = 103.67°, β = 114.70°, γ = 94.46°) with intermolecular hydrogen bonds (e.g., C–H···O interactions) stabilizing the crystal packing. The chloropropyl chain adopts a gauche conformation, minimizing steric clashes with the benzazepinone core .
Table 2: Crystallographic Data
Parameter | Value | Reference |
---|---|---|
Crystal System | Triclinic | |
Space Group | P1 | |
Unit Cell Volume | 765.4 ų | |
Hydrogen Bonds | C–H···O (2.8–3.2 Å) |
Q. What role does the compound play in biochemical assays such as ELISA, and how is its performance optimized?
Methodological Answer: The compound is used as a reference standard in ELISA kits (e.g., for detecting human sFLT1 or CDK-2). Key optimization steps include:
- Solubility Testing : Dissolution in DMSO followed by dilution in assay buffer to avoid precipitation.
- Cross-Reactivity Checks : Validate specificity against structurally similar benzazepinones .
- Dose-Response Curves : Determine optimal concentrations (typically 1–10 µM) to avoid off-target effects .
Q. How does the compound compare pharmacologically to analogs like zatebradine or ivabradine?
Methodological Answer: While the compound shares structural motifs with ivabradine (a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker), its 3-chloropropyl substituent may alter pharmacokinetics. Comparative studies involve:
- In Vitro Binding Assays : Measure affinity for HCN channels vs. other targets (e.g., GABAA receptors).
- Metabolic Stability Tests : Assess hepatic microsome clearance rates .
- Molecular Docking : Model interactions with HCN channel domains to predict activity differences .
Q. What analytical challenges arise in detecting trace impurities during synthesis?
Methodological Answer: Common impurities include unreacted starting materials (e.g., 7,8-dimethoxy-2H-3-benzazepin-2-one) and chlorinated byproducts. Mitigation strategies:
Properties
IUPAC Name |
3-(3-chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEZTTCXWTUAJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517924 | |
Record name | 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85175-59-3 | |
Record name | 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85175-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-3-Benzazepin-2-one, 3-(3-chloropropyl)-1,3-dihydro-7,8-dimethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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